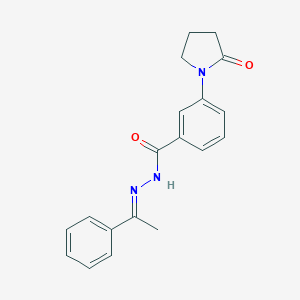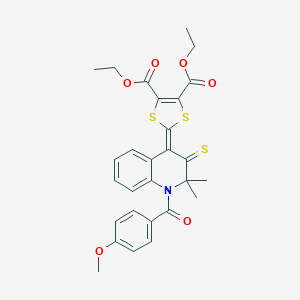![molecular formula C22H17BrN2O4 B417007 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL](/img/structure/B417007.png)
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL is a complex organic compound that features a benzooxazole ring, a bromine atom, and methoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL typically involves multiple steps, starting with the preparation of the benzooxazole ring The benzooxazole ring can be synthesized through the cyclization of o-aminophenol with carboxylic acids or their derivatives
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction environments to facilitate the desired chemical transformations efficiently.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Wissenschaftliche Forschungsanwendungen
2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL involves its interaction with molecular targets and pathways. The benzooxazole ring and other functional groups enable the compound to bind to specific enzymes or receptors, modulating their activity. This can lead to various biological effects, depending on the target and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Benzooxazol-2-yl-2-methoxy-phenylamine
- 5-(5-Methoxy-benzooxazol-2-yl)-2-methyl-phenylamine
Uniqueness
Compared to similar compounds, 2-[(E)-{[5-(1,3-BENZOXAZOL-2-YL)-2-METHOXYPHENYL]IMINO}METHYL]-4-BROMO-6-METHOXYPHENOL is unique due to the presence of the bromine atom and the specific arrangement of methoxy groups
Eigenschaften
Molekularformel |
C22H17BrN2O4 |
|---|---|
Molekulargewicht |
453.3g/mol |
IUPAC-Name |
2-[[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]iminomethyl]-4-bromo-6-methoxyphenol |
InChI |
InChI=1S/C22H17BrN2O4/c1-27-18-8-7-13(22-25-16-5-3-4-6-19(16)29-22)10-17(18)24-12-14-9-15(23)11-20(28-2)21(14)26/h3-12,26H,1-2H3 |
InChI-Schlüssel |
IWVZPBHTBPZUTL-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N=CC4=C(C(=CC(=C4)Br)OC)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2=NC3=CC=CC=C3O2)N=CC4=C(C(=CC(=C4)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


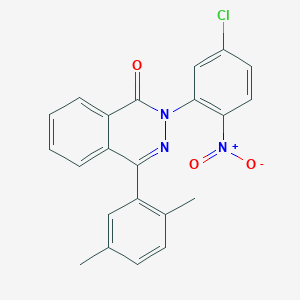
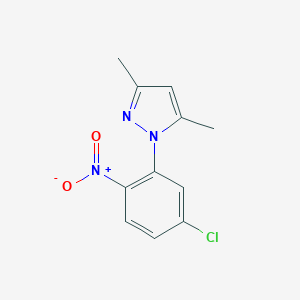
![3-(2-chlorophenyl)-2-[2-(4-chlorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B416926.png)
![2-[2-(4-bromophenyl)vinyl]-3-[3-(trifluoromethyl)phenyl]-4(3H)-quinazolinone](/img/structure/B416927.png)
![2-[(4-Nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B416928.png)
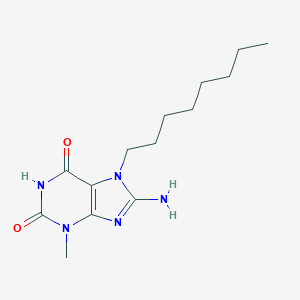
![N-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzamide](/img/structure/B416932.png)
![2-Bromobenzaldehyde 5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylhydrazone](/img/structure/B416933.png)
![3-{[(E)-(2-bromophenyl)methylidene]amino}-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B416934.png)
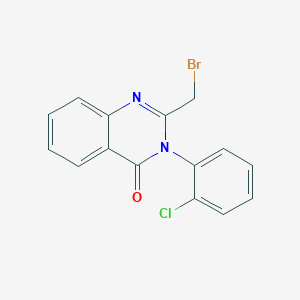
![3-[(3,4-dichlorobenzylidene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B416937.png)
![Diethyl 2-[1-(3-fluorobenzoyl)-2,2,8-trimethyl-3-sulfanylidenequinolin-4-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B416939.png)
